molecular formula C9H8N2O2 B1604298 4-Methyl-1H-indazole-3-carboxylic acid CAS No. 885518-90-1

4-Methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1604298
CAS No.: 885518-90-1
M. Wt: 176.17 g/mol
InChI Key: PNRZINGBFITCFA-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with human neutrophil elastase, an enzyme involved in inflammatory responses . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a reduction in inflammation, showcasing the potential therapeutic applications of this compound in treating inflammatory conditions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects are indicative of its potential to modulate inflammatory responses at the cellular level, making it a promising candidate for therapeutic interventions in inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with human neutrophil elastase involves binding to the enzyme’s active site, resulting in inhibition of its activity . This binding interaction is crucial for its anti-inflammatory properties, as it prevents the enzyme from catalyzing reactions that lead to inflammation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit significant anti-inflammatory and analgesic effects without causing adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves ester hydrolysis, leading to the formation of metabolites that can further undergo hydroxylation and dehydrogenation . These metabolic processes are crucial for the compound’s bioavailability and its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing its therapeutic potential and minimizing any potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is critical for its efficacy. Studies have shown that it can accumulate in inflamed tissues, where it exerts its anti-inflammatory effects, further supporting its potential as a therapeutic agent.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and the nucleus . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-1-nitrobenzene with hydrazine hydrate can lead to the formation of the indazole ring. This reaction typically requires a catalyst such as copper acetate and is carried out under reflux conditions in a solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in these processes. Additionally, solvent-free conditions or green chemistry approaches are sometimes employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylic acid
  • 1-Methylindazole-3-carboxylic acid
  • 2H-Indazole-3-carboxylic acid

Comparison: 4-Methyl-1H-indazole-3-carboxylic acid is unique due to the presence of a methyl group at the 4-position of the indazole ring. This structural modification can influence its chemical reactivity, biological activity, and physical properties compared to other indazole derivatives. For instance, the methyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability .

Properties

IUPAC Name

4-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRZINGBFITCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646463
Record name 4-Methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-90-1
Record name 4-Methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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